molecular formula C10H7NO3 B145949 2-Nitro-1-naphthol CAS No. 607-24-9

2-Nitro-1-naphthol

Cat. No.: B145949
CAS No.: 607-24-9
M. Wt: 189.17 g/mol
InChI Key: MUCCHGOWMZTLHK-UHFFFAOYSA-N
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Description

2-Nitro-1-naphthol is an organic compound with the molecular formula C10H7NO3. It is a derivative of naphthalene, characterized by a nitro group (-NO2) at the second position and a hydroxyl group (-OH) at the first position on the naphthalene ring. This compound is known for its yellow-green to ochre-brown powder form and is used in various chemical and industrial applications .

Biochemical Analysis

Biochemical Properties

2-Nitro-1-naphthol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a substrate in an amperometric 3-electrode system for the determination of alkaline phosphatase, an enzyme commonly used in electrochemical immunoassays . The interaction between this compound and alkaline phosphatase involves the formation of a colored complex, which can be detected spectrophotometrically .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to form charge transfer complexes with certain drugs, indicating its potential role in modulating cellular activities . Additionally, its anti-inflammatory properties suggest that it may impact inflammatory signaling pathways within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as an electron acceptor in charge transfer reactions, forming complexes with electron-rich compounds such as quinolones and cephalosporins . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecules involved. The formation of these complexes can also result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can form stable complexes with certain drugs at room and elevated temperatures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it could potentially cause toxic or adverse effects. Detailed studies on dosage thresholds and toxicology are essential to determine the safe and effective use of this compound in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by microbial enzymes, leading to the formation of different metabolites . These metabolic pathways are crucial for understanding the compound’s overall impact on metabolic flux and metabolite levels within biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its effects. Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitro-1-naphthol can be synthesized through the nitration of 1-naphthol. The process involves the reaction of 1-naphthol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale nitration reactors where 1-naphthol is treated with nitric acid in the presence of sulfuric acid. The reaction mixture is then neutralized, and the product is purified through recrystallization from solvents like ethanol .

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-1-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Nitro-1-naphthol is unique due to its specific positioning of functional groups, which imparts distinct reactivity and applications. Its ability to act as a substrate in enzyme assays and its role in the synthesis of heterocyclic compounds highlight its versatility compared to its analogs .

Properties

IUPAC Name

2-nitronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NO3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCCHGOWMZTLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209508
Record name 2-Nitro-1-naphthol
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-24-9
Record name 2-Nitro-1-naphthalenol
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Record name 2-Nitro-1-naphthol
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Record name 2-Nitro-1-naphthol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main sources of 2-Nitro-1-naphthol in the environment?

A1: this compound can be emitted from both primary and secondary sources. Primarily, it is released during incomplete combustion processes, particularly from burning coal and biomass. [] Interestingly, the ratio of this compound to 4-nitrocatechol differs significantly between coal and biomass burning, potentially serving as a marker for source apportionment. [] Secondarily, this compound can form in the atmosphere through the photo-oxidation of anthropogenic volatile organic compounds like toluene and benzene, especially under high NOx conditions. []

Q2: Can you elaborate on the formation of this compound through the photochemical degradation of naphthalene?

A2: Research shows that the atmospheric photochemistry of naphthalene, when reacting with OH radicals, leads to the formation of various products, including this compound. [] This process occurs within smog chambers where controlled photolysis of compounds like isopropylnitrite generates OH radicals. [] Alongside this compound, other notable products identified in this reaction include 1,4-naphthalenedione, 4-methyl-2H-1-benzopyran-2-one, and several nitro-derivatives of naphthalene. []

Q3: How does the structure of this compound relate to its potential use in electrochemical applications?

A3: The structure of this compound allows for its reductive immobilization on carbon materials, leading to modified electrodes with potential applications in supercapacitors. [] This is linked to the electrochemical properties of this compound, which have been studied using both porous and non-porous carbon electrodes. [] The presence of the nitro group and the hydroxyl group on the naphthalene ring allows for redox reactions that contribute to charge storage.

Q4: Are there any studies on the analytical methods for detecting and quantifying this compound?

A4: While specific details on the validation of analytical methods for this compound are not provided in the provided abstracts, studies utilize advanced techniques like combined gas chromatography and mass spectrometry (GS/MS) for the identification and quantification of this compound and its related compounds. [, ] These methods are crucial for monitoring the compound in environmental samples and understanding its formation and degradation pathways.

Q5: What is the significance of this compound in atmospheric chemistry and its impact on the environment?

A5: this compound belongs to a class of organic aerosols called brown carbon (BrC). [] BrC significantly absorbs ultraviolet-visible light, directly impacting climate forcing. As a constituent of BrC, this compound contributes to light absorption by the atmosphere, with studies estimating its contribution to be around 13% of the total aerosol light absorption at a wavelength of 365 nm. [] Understanding its sources and behavior is crucial for mitigating the adverse effects of BrC on the climate.

Q6: Has this compound been investigated for any biological activity or pharmaceutical applications?

A6: Research suggests the potential use of this compound as a charge-transfer acceptor in pharmaceutical analysis. This application focuses on quantifying specific drug classes like quinolones and cephalosporins. [] This approach suggests a possible role for this compound in developing analytical methods within the pharmaceutical field.

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